molecular formula C16H28ClN B080989 Benzeneethanamine, N,N-dibutyl-, hydrochloride CAS No. 14180-18-8

Benzeneethanamine, N,N-dibutyl-, hydrochloride

Cat. No.: B080989
CAS No.: 14180-18-8
M. Wt: 269.9 g/mol
InChI Key: OAUFZDJROJSXGE-UHFFFAOYSA-N
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Description

Benzeneethanamine, N,N-dibutyl-, hydrochloride is a chemical compound with the molecular formula C16H28ClN It is a derivative of benzeneethanamine, where the nitrogen atom is substituted with two butyl groups, and it is commonly found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N,N-dibutyl-, hydrochloride typically involves the alkylation of benzeneethanamine with butyl halides under basic conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HBr} ] The resulting N,N-dibutylbenzeneethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 \cdot \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: N,N-dibutylbenzeneethanamine N-oxide.

    Reduction: N,N-dibutylbenzeneethanamine.

    Substitution: Various substituted benzeneethanamines depending on the substituent introduced.

Scientific Research Applications

Benzeneethanamine, N,N-dibutyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N,N-dibutyl-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

  • Benzeneethanamine, N,N-dimethyl-, hydrochloride
  • Benzeneethanamine, N,N-diethyl-, hydrochloride
  • Benzeneethanamine, N,N-dipropyl-, hydrochloride

Comparison: Benzeneethanamine, N,N-dibutyl-, hydrochloride is unique due to the presence of butyl groups, which confer distinct physicochemical properties compared to its dimethyl, diethyl, and dipropyl analogs. These differences can affect the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

N-butyl-N-(2-phenylethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUFZDJROJSXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065721
Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride
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Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-18-8
Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Benzeneethanamine, N,N-dibutyl-, hydrochloride
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Record name N,N-dibutylphenethylamine hydrochloride
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